molecular formula C10H14Cl2N4O B2718093 3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride CAS No. 1170572-62-9

3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride

Cat. No.: B2718093
CAS No.: 1170572-62-9
M. Wt: 277.15
InChI Key: RWDLORHYUPCLFU-UHFFFAOYSA-N
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Description

3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride is a chemical compound with the molecular formula C10H12N4O•2HCl and a molecular weight of 277.15 g/mol . This compound is notable for its inclusion of a 1,2,4-triazole ring, which is a common structural motif in many biologically active molecules. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride typically involves the reaction of 2-(1H-1,2,4-triazol-1-yl)ethanol with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline dihydrochloride is unique due to its specific structural features, including the ethoxy linkage and the aniline moiety, which differentiate it from other triazole derivatives. These structural differences can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[2-(1,2,4-triazol-1-yl)ethoxy]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O.2ClH/c11-9-2-1-3-10(6-9)15-5-4-14-8-12-7-13-14;;/h1-3,6-8H,4-5,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDLORHYUPCLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN2C=NC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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